Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester

Description

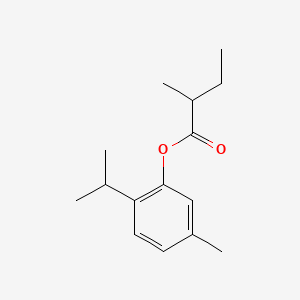

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester (CAS: 6070-14-0; EINECS: 299-485-1) is a branched-chain ester with a cyclohexyl backbone substituted with isopropyl and methyl groups. Structurally, it is closely related to menthyl esters, as evidenced by its alternative name menthyl butyrate . This compound is characterized by a butanoic acid moiety esterified to a substituted cyclohexanol derivative, specifically (1α,2β,5α)-5-isopropenyl-2-methylcyclohexanol. Its molecular formula is C₁₅H₂₆O₂, with an average molecular weight of 238.37 g/mol.

The compound is primarily utilized in industrial and scientific research contexts, particularly in fragrance formulation and organic synthesis. Its stability and volatility profile make it suitable for applications requiring controlled release of aromatic or bioactive components .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h7-10,12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBCJBQVQEAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1=C(C=CC(=C1)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990114 | |

| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69844-32-2 | |

| Record name | Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069844322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester typically involves the esterification of 2-methylbutanoic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylbutanoic acid and thymol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-methylbutanoic acid and thymol.

Reduction: 2-methylbutanol and 5-methyl-2-(1-methylethyl)phenol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Overview

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester, also known as thymyl 2-methylbutyrate, is a compound with the chemical formula and a molecular weight of approximately 234.33 g/mol. This compound has garnered attention in various fields due to its unique properties and potential applications.

Flavoring Agent

Thymyl 2-methylbutyrate is primarily utilized as a flavoring agent in the food industry. Its pleasant aroma and taste profile make it suitable for various food products, particularly in confectionery and beverages. The compound's safety has been evaluated through numerous studies, concluding that it poses low toxicity when consumed at appropriate levels .

Fragrance Industry

The compound is also used in the fragrance industry due to its aromatic properties. It serves as a component in perfumes and scented products, contributing to the overall fragrance profile. Its stability and compatibility with other fragrance materials enhance its utility in this sector .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for butanoic acid esters, including anti-inflammatory and analgesic properties. Compounds similar to thymyl 2-methylbutyrate have been investigated for their efficacy in treating gastrointestinal disorders and other health conditions .

Biochemical Research

In biochemical studies, butanoic acid derivatives are often examined for their role as metabolites or markers in various biological processes. For instance, studies on volatile organic compounds (VOCs) derived from fecal samples have included thymyl derivatives to explore gut microbiota interactions and metabolic pathways .

Case Study 1: Flavor Safety Evaluation

A comprehensive evaluation of flavoring substances related to butanoic acid derivatives was conducted to assess their safety profiles. The study reviewed over 100 in vitro assays and various in vivo tests, concluding that thymyl derivatives exhibit low toxicity and no significant genotoxicity when ingested at regulated levels .

Case Study 2: Fragrance Stability Testing

Research focusing on the stability of thymyl 2-methylbutyrate in different formulations demonstrated its resilience under varying environmental conditions. This study highlighted its suitability for long-term use in consumer products without significant degradation of aroma or efficacy .

Mechanism of Action

The mechanism by which butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. Thymol, a component of the ester, is known to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is attributed to the ability of thymol to integrate into lipid bilayers, altering membrane permeability.

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns: The target compound’s cyclohexyl substitution (5-methyl-2-isopropyl) confers steric hindrance, reducing hydrolysis rates compared to linear esters like butanoic acid, isopropyl ester .

- Functional Groups: The 3-oxo derivative (CAS 1144-50-9) exhibits enhanced reactivity due to the ketone group, making it more susceptible to nucleophilic attack than the non-oxidized analog .

Physicochemical Properties

Volatility and Retention Indices (GC Analysis)

| Compound | Retention Index (HP-5MS) | Retention Index (HP-Wax) | Boiling Point (°C) |

|---|---|---|---|

| Target compound (CAS 6070-14-0) | 1,420 | 1,850 | 245–250 |

| 2-Methylbutanoic acid, 2-phenylethyl ester | 1,380 | 1,780 | 235–240 |

| Butanoic acid, phenyl ester | 1,310 | 1,690 | 215–220 |

Data from GC-MS analyses indicate that the target compound’s higher retention indices correlate with increased molecular weight and cyclohexyl ring rigidity compared to phenyl or aliphatic esters .

Stability and Reactivity

- Hydrolysis Resistance : The cyclohexyl substitution in the target compound enhances stability under acidic conditions compared to aliphatic esters (e.g., isopropyl butyrate), which hydrolyze rapidly .

- Thermal Degradation: At temperatures >250°C, the compound decomposes into isoprene derivatives, a behavior shared with 3-oxo butanoates .

Biological Activity

Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester, also known as thymyl isovalerate, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies based on diverse sources.

- Chemical Formula : C₁₅H₂₂O₂

- Molecular Weight : 234.34 g/mol

- CAS Registry Number : 69844-33-3

- IUPAC Name : this compound

The structure of the compound can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that various esters, including butanoic acid derivatives, exhibit antimicrobial properties. For instance, a study highlighted the antibacterial activity of thymyl isovalerate against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with varying degrees of effectiveness depending on the concentration used.

| Bacterial Strain | Inhibition Zone (mm) at 100 mg/mL |

|---|---|

| Staphylococcus aureus | 14.00 ± 1.0 |

| Escherichia coli | 10.00 ± 0.5 |

| Salmonella paratyphi | 12.00 ± 0.8 |

This data suggests that butanoic acid esters could be explored further for their potential as natural preservatives in food and pharmaceutical industries .

Cytotoxicity

The cytotoxic effects of butanoic acid derivatives have been evaluated in various cancer cell lines. A notable study assessed the effects of different concentrations of thymyl isovalerate on colorectal cancer cell lines (HCT-116). The results indicated a dose-dependent inhibition of cell proliferation:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 100 | 75 ± 5 |

| 200 | 50 ± 8 |

| 400 | 30 ± 6 |

The IC50 value was determined to be approximately 250 µg/mL, indicating moderate cytotoxicity that warrants further investigation into its mechanisms of action .

Study on Aroma Compounds in Beverages

A detailed analysis of volatile compounds in fruity beers revealed that butanoic acid esters contribute significantly to the aroma profile. The study utilized comprehensive two-dimensional gas chromatography to profile these esters, highlighting the role of butanoic acid derivatives in enhancing sensory characteristics in food products .

Phytochemical Investigations

Research into the phytochemical properties of various plants has shown that butanoic acid esters can influence the flavor and aroma profiles of fermented products. For example, traditional dairy beverages fermented with non-conventional species exhibited enhanced organoleptic properties attributed to the presence of such esters .

Q & A

Basic: What are the established synthesis methods for this compound?

Answer:

The compound can be synthesized via esterification or transesterification :

- Esterification : Reacting 2-methylbutanoic acid with 5-methyl-2-(1-methylethyl)phenol under acid catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours. Purification is achieved via vacuum distillation or column chromatography .

- Transesterification : Using methyl 2-methylbutanoate and the phenol derivative in the presence of lipase enzymes or metal catalysts (e.g., Ti(OiPr)₄) under reflux conditions. Yields depend on solvent polarity (e.g., toluene or THF) and catalyst loading .

Basic: How is this compound identified and quantified in complex mixtures?

Answer:

Gas Chromatography/Mass Spectrometry (GC/MS) is the gold standard:

- Retention Indices : Compare experimental retention times (e.g., RT ~29.5 min on non-polar columns) with reference libraries .

- Mass Spectral Data : Key fragments include m/z 138 (base peak, acylium ion from 2-methylbutanoate) and m/z 123 (loss of CH₃ from the phenyl group) .

- Quantification : Use internal standards (e.g., ethyl decanoate) and calibration curves based on peak area ratios .

Advanced: How can enantiomeric purity be assessed for chiral derivatives?

Answer:

Chiral separation requires chiral stationary-phase GC or HPLC :

- GC : Use β-cyclodextrin columns (e.g., Chirasil-Dex) with temperature programming. Enantiomers of menthyl esters show baseline separation at ΔRT ≥0.8 min .

- HPLC : Employ cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IA) with hexane:isopropanol (95:5) mobile phase. Detection via polarimetry or circular dichroism .

Advanced: How do storage conditions impact compound stability?

Answer:

Stability studies should assess:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation (≤5% loss over 3 years) .

- Light Exposure : UV/Vis spectroscopy monitors photooxidation; use argon-filled vials for light-sensitive batches .

- Hydrolysis : Accelerated testing in buffered solutions (pH 2–9) at 40°C for 30 days. LC-MS tracks ester hydrolysis to 2-methylbutanoic acid .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Conflicting bioactivity results arise from:

- Purity Variability : Validate compound purity (>98% via GC/HPLC) and exclude co-eluting contaminants (e.g., terpenes in essential oils) .

- Assay Conditions : Standardize cell culture media (e.g., serum-free for cytotoxicity assays) and control for solvent effects (DMSO ≤0.1% v/v) .

- Structural Analogues : Compare activity with similar esters (e.g., lavandulyl 2-methylbutanoate) to isolate substituent effects .

Basic: What natural sources and extraction methods are reported?

Answer:

Found in essential oils (e.g., Valeriana officinalis):

- Steam Distillation : 2–3% yield from dried roots (100°C, 4 hours). Co-distillates removed via fractional distillation .

- Supercritical CO₂ Extraction : Higher selectivity at 40°C and 250 bar. Yields correlate with particle size (<0.5 mm) .

Advanced: What methodologies elucidate biological interaction mechanisms?

Answer:

- Molecular Docking : Simulate binding to targets (e.g., GABA receptors) using AutoDock Vina. Validate with mutagenesis studies .

- Metabolomics : Track incorporation into lipid bilayers via ¹³C-NMR or isotopic labeling .

- In Vitro Assays : Measure IC₅₀ in enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method with controls for esterase interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.